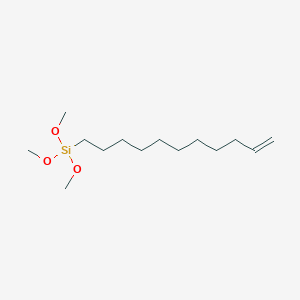

10-Undecenyltrimethoxysilane

Description

Contextual Significance of Organosilanes in Interfacial Engineering

Interfacial engineering, the practice of modifying the chemical and physical properties of surfaces, is a cornerstone of modern materials science. Organosilanes are a critical class of molecules in this field, prized for their ability to form robust covalent bonds with a variety of inorganic substrates, such as glass, metals, and silica (B1680970). dakenchem.com This process, known as silanization, transforms the surface properties of these materials, improving adhesion, durability, and resistance to environmental degradation. dakenchem.com The fundamental mechanism involves the hydrolysis of the alkoxy groups on the silane (B1218182) to form reactive silanol (B1196071) groups, which then condense with hydroxyl groups on the substrate surface, creating a durable siloxane linkage (Si-O-Si). researchgate.net This ability to chemically couple dissimilar materials is essential in the development of high-performance composites and advanced functional materials. mdpi.commdpi.com

Overview of Alkyltrimethoxysilanes in Polymer and Composite Systems

Within the broader family of organosilanes, alkyltrimethoxysilanes are frequently employed as coupling agents and surface modifiers in polymer and composite systems. exaly.com These molecules consist of an alkyl chain of varying length and a trimethoxysilyl head group. In polymer composites, which are materials made from a polymer matrix reinforced with fillers, alkyltrimethoxysilanes enhance the compatibility and adhesion between the organic polymer and the inorganic filler. thegraphenecouncil.org This improved interfacial bonding is crucial for the effective transfer of stress from the polymer matrix to the reinforcing filler, leading to significant improvements in the mechanical properties of the composite material, such as strength and toughness. researchgate.net The choice of alkyl chain length can also be used to tailor the surface properties of the material, for instance, to create hydrophobic (water-repellent) surfaces.

Unique Attributes of Unsaturated Organosilanes for Chemical Functionalization

Unsaturated organosilanes, such as 10-undecenyltrimethoxysilane, possess a terminal carbon-carbon double bond, which provides an additional site for chemical reactions. nih.govdntb.gov.ua This "ene" functionality distinguishes them from their saturated alkylsilane counterparts and opens up a vast range of possibilities for subsequent chemical modification. researcher.life The terminal double bond can readily participate in a variety of chemical transformations, including hydrosilylation, thiol-ene coupling, and polymerization reactions. dntb.gov.uawikipedia.org This allows for the precise attachment of a wide range of organic molecules and polymers to the silane-modified surface, enabling the creation of highly functionalized materials with tailored properties for specific applications in fields such as biotechnology, sensors, and catalysis. nih.govresearcher.life

Chemical and Physical Properties of this compound

The utility of this compound in various applications is a direct result of its specific chemical and physical characteristics. A summary of these key properties is provided in the table below.

| Property | Value |

| Molecular Formula | C14H30O3Si |

| Molecular Weight | 274.47 g/mol nih.gov |

| Appearance | Colorless liquid guidechem.com |

| Boiling Point | 102-105 °C at 1 mmHg guidechem.com |

| Melting Point | 13-17 °C guidechem.com |

| Density | 0.908 g/cm³ guidechem.com |

| Refractive Index | 1.434 guidechem.com |

| Flash Point | >110 °C guidechem.com |

| CAS Number | 872575-06-9 nih.govchemicalbook.com |

This table is interactive. Click on the headers to sort the data.

Molecular Structure: this compound is characterized by a long hydrocarbon chain (undecenyl group) containing a terminal double bond, which is attached to a silicon atom. The silicon atom is also bonded to three methoxy (B1213986) groups (-OCH3). This bifunctional structure is the key to its versatility.

Solubility and Stability: Generally, it is soluble in common organic solvents. The trimethoxysilyl group is susceptible to hydrolysis in the presence of water, a reaction that is fundamental to its mechanism of surface modification. The resulting silanol groups are reactive and can condense with each other or with hydroxyl groups on a substrate. researchgate.net

Synthesis and Manufacturing Processes

The primary industrial route for the synthesis of this compound is the hydrosilylation of 10-undecene with trimethoxysilane (B1233946). dakenchem.com This reaction involves the addition of the Si-H bond of trimethoxysilane across the terminal double bond of 10-undecene.

The reaction is typically catalyzed by a transition metal complex, with platinum-based catalysts being highly effective. google.comlibretexts.org The hydrosilylation process is highly efficient and results in the anti-Markovnikov addition of the silane to the alkene, meaning the silicon atom attaches to the terminal carbon of the double bond. libretexts.org

Alternative synthesis methods may exist at the laboratory scale, but hydrosilylation remains the most commercially viable and widely used process for producing this compound and other similar unsaturated organosilanes. dakenchem.com

Mechanism of Action in Surface Modification and Polymer Chemistry

The effectiveness of this compound as a coupling agent and surface modifier stems from the distinct reactivity of its two functional ends.

Hydrolysis and Condensation of the Trimethoxysilyl Group

The trimethoxysilyl end of the molecule is responsible for its ability to bond to inorganic surfaces. The process occurs in two main steps:

Hydrolysis: In the presence of water, the methoxy groups (-OCH3) on the silicon atom are hydrolyzed to form silanol groups (-OH). This reaction releases methanol (B129727) as a byproduct.

Condensation: The newly formed, highly reactive silanol groups can then undergo condensation reactions. They can either condense with other silanol groups to form a cross-linked polysiloxane network (Si-O-Si) or, more importantly, react with hydroxyl groups present on the surface of inorganic substrates like silica, glass, or metal oxides to form stable, covalent Si-O-metal bonds. researchgate.net This creates a robust link between the organic part of the molecule and the inorganic substrate.

Reactivity of the Terminal Undecenyl Group

The terminal carbon-carbon double bond of the undecenyl group provides a versatile handle for a wide range of subsequent chemical modifications. Two notable examples are:

Hydrosilylation: The terminal double bond can undergo further hydrosilylation reactions with other hydride-containing silanes. This allows for the creation of more complex, branched silicone structures on a surface or the cross-linking of silicone polymers. google.com

Thiol-Ene Coupling: The "ene" of the undecenyl group can readily react with thiols (compounds containing an -SH group) in a process known as thiol-ene coupling. wikipedia.org This reaction, often initiated by UV light or a radical initiator, is a type of "click chemistry" known for its high efficiency, selectivity, and mild reaction conditions. wikipedia.orgdiva-portal.org It allows for the straightforward attachment of a vast array of thiol-containing molecules, including biomolecules, polymers, and fluorescent dyes, to the silane-modified surface. diva-portal.org This versatility is key to creating highly functionalized surfaces for specialized applications. diva-portal.org

Applications in Materials Science and Engineering

The unique properties of this compound have led to its use in several areas of materials science and engineering.

Coupling Agent in Polymer Composites

One of the primary applications of this compound is as a coupling agent in polymer composites. geoscienceworld.org By forming a strong interfacial bond between inorganic fillers (like silica or glass fibers) and a polymer matrix, it significantly enhances the mechanical properties of the resulting composite material. researchgate.netresearchgate.net The undecenyl group can be co-polymerized with the polymer matrix, creating a continuous covalent linkage from the filler to the polymer. geoscienceworld.org This leads to improved stress transfer, resulting in materials with higher strength, stiffness, and durability. thegraphenecouncil.org

Surface Functionalization of Nanoparticles

This compound is used to modify the surface of various nanoparticles, such as silica and metal oxide nanoparticles. This surface functionalization serves several purposes:

Improved Dispersion: By modifying the surface of nanoparticles, their compatibility with organic solvents and polymer matrices is improved, leading to better dispersion and preventing agglomeration. researchgate.net

Platform for Further Functionalization: The terminal double bond acts as a reactive site for the attachment of other functional molecules, enabling the creation of custom-functionalized nanoparticles for applications in catalysis, sensing, and biomedical imaging.

Creation of Hydrophobic and Oleophobic Surfaces

The long hydrocarbon chain of the undecenyl group can impart hydrophobic (water-repellent) properties to a surface. When applied to a substrate, the molecules of this compound can form a self-assembled monolayer with the hydrocarbon tails oriented away from the surface, creating a low-energy surface that repels water. researchgate.net Further chemical modification of the terminal double bond can be used to create even more specialized surfaces, such as those that are also oleophobic (oil-repellent).

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trimethoxy(undec-10-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O3Si/c1-5-6-7-8-9-10-11-12-13-14-18(15-2,16-3)17-4/h5H,1,6-14H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASEGJSMHCHEQSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCCCCCCCC=C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622887 | |

| Record name | Trimethoxy(undec-10-en-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872575-06-9 | |

| Record name | Trimethoxy(undec-10-en-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of 10 Undecenyltrimethoxysilane

Hydrolytic Stability and Condensation Behavior of the Trimethoxysilane (B1233946) Moiety

The trimethoxysilane group of 10-undecenyltrimethoxysilane is susceptible to hydrolysis, a reaction in which the methoxy (B1213986) groups (–OCH₃) are replaced by hydroxyl groups (–OH) in the presence of water. ncsu.eduelsevier.es This process is a crucial first step for many of its applications, as the resulting silanol (B1196071) groups (Si-OH) are highly reactive. The hydrolysis and subsequent condensation of alkoxysilanes are complex processes influenced by several factors, including pH, water-to-silane ratio, solvent, temperature, and the nature of the organic substituent. ncsu.edumdpi.comresearchgate.net

The hydrolysis of trimethoxysilanes can be catalyzed by either acid or base. unm.edu Under acidic conditions, the reaction rate is typically faster than the condensation rate, favoring the formation of monomeric silanols. researchgate.net Conversely, basic conditions tend to promote condensation reactions, where the silanol groups react with each other or with remaining methoxy groups to form siloxane bonds (Si–O–Si). unm.edu This condensation process can lead to the formation of dimers, oligomers, and eventually a cross-linked polysiloxane network. ncsu.edunih.gov The stability of the trimethoxysilane moiety is therefore limited in aqueous environments, with hydrolysis being a prerequisite for its intended reactivity in surface modification and polymerization. ncsu.edu

The rate of hydrolysis is also influenced by steric effects. For instance, the hydrolysis of partially condensed species is slower than that of monomeric species due to increased steric hindrance around the silicon atom. nih.gov The presence of a long organic chain, like the 10-undecenyl group, can also affect the hydrolysis and condensation behavior.

Grafting and Covalent Immobilization onto Inorganic Substrates

A primary application of this compound is the surface modification of inorganic substrates that possess hydroxyl groups, such as silica (B1680970), glass, and various metal oxides. scribd.com This process, known as grafting or silanization, involves the covalent attachment of the silane (B1218182) molecule to the substrate surface.

The grafting mechanism of this compound onto a hydroxylated surface begins with the hydrolysis of its trimethoxysilane groups into reactive silanol groups. These silanols then undergo condensation reactions with the hydroxyl groups (e.g., Si-OH on a silica surface) present on the substrate, forming stable siloxane (Si-O-Si) bonds. geoscienceworld.orgensicaen.fr This process results in the covalent immobilization of the this compound molecule onto the surface.

The kinetics of this grafting process are influenced by several factors. The rate of hydrolysis is a key determinant, which is itself dependent on factors like pH and water availability. mdpi.com Reactive molecular dynamics simulations have shown that the kinetics of silanization of silica surfaces by hydroxysilanes are significantly faster than by methoxysilanes. escholarship.org The grafting rate can also be controlled by the concentration of the silane and the availability of hydroxyl groups on the substrate surface. mdpi.com

This compound has been successfully used to functionalize layered silicates like montmorillonite (B579905) (Mnt). geoscienceworld.orgresearchgate.net This modification aims to make the clay more compatible with organic polymers for the creation of polymer-clay nanocomposites. The grafting process involves the reaction of the silane's alkoxy groups with the hydroxyl groups located at the edges of the clay platelets, forming Si-O-Si bridges. geoscienceworld.org

Studies have shown that the amount of silane grafted onto montmorillonite depends on the silane's chemical structure. geoscienceworld.orgresearchgate.net In a comparative study, this compound showed a higher grafting amount on montmorillonite compared to 7-octenyltrimethoxysilane. geoscienceworld.org This functionalization can significantly alter the properties of the clay, such as increasing its basal spacing and thermal stability. geoscienceworld.orgresearchgate.net For instance, the modification of montmorillonite with this compound has been shown to increase the degradation onset temperature of the resulting nanocomposite. researchgate.net

Table 1: Thermal Gravimetric Analysis (TGA) Data for Silane-Modified Montmorillonite

| Sample | Mass Loss (200-700°C) (%) | Moles of Grafted Silane per Gram of Clay | Decomposition Temperature (°C) |

|---|---|---|---|

| Unmodified Mnt | 8.2 | N/A | 400-700 |

| 7-octenyltrimethoxysilane-Mnt | 13.1 | Not specified | 460 |

| This compound-Mnt | 18.9 | Not specified | 510 |

| Octadecyltrimethoxysilane-Mnt | 39.8 | Not specified | 505 |

Data sourced from a study on the modification of montmorillonite with various alkyl silanes. geoscienceworld.orgresearchgate.net

The surface of glass fibers is often modified with silane coupling agents like this compound to enhance their adhesion to polymer matrices in composite materials. mdpi.comresearchgate.netevonik.com The main component of glass fiber is silica, which has a surface rich in hydroxyl groups. mdpi.com The trimethoxysilane end of the molecule reacts with these surface hydroxyls, forming a covalent bond, while the terminal undecenyl group is available to react and bond with the polymer matrix. evonik.com

This surface treatment improves the compatibility and binding between the hydrophilic glass fiber and a hydrophobic polymer matrix. mdpi.comgoogle.com The process, often referred to as sizing, protects the fiber surface and optimizes adhesion, leading to improved mechanical properties and durability of the resulting glass fiber-reinforced polymer composite. mdpi.comevonik.com

The efficiency of the grafting process can vary depending on the specific organosilane used. Studies comparing different silanes have provided insights into the factors influencing grafting density and surface coverage. For instance, in the modification of montmorillonite, octadecyltrimethoxysilane (B1207800) showed the highest grafting efficiency, followed by this compound, and then 7-octenyltrimethoxysilane. geoscienceworld.org This suggests that longer alkyl chains may, under certain conditions, lead to a higher amount of grafted material.

The nature of the hydrolyzable group also plays a role. Trichlorosilanes have been shown to graft onto silica surfaces from anhydrous solutions, whereas monoethoxysilanes did not under the same conditions. acs.org However, in aqueous solutions, most alkoxysilanes are capable of grafting. acs.org The choice of solvent and reaction conditions is therefore critical in optimizing the grafting efficiency for a particular silane and substrate. mdpi.comutwente.nl

Surface Modification of Glass Fibers and Related Reinforcements

Polymerization Pathways Involving the Terminal Alkene Group

The terminal double bond of the 10-undecenyl group in this compound provides a reactive site for various polymerization reactions. This allows the molecule to be incorporated into polymer chains, either as a monomer or as a comonomer.

One potential pathway is through vinyl polymerization. googleapis.comgoogle.com The terminal alkene can participate in free-radical polymerization or other addition polymerization mechanisms, leading to the formation of a polymer with pendant trimethoxysilane groups. These groups can then undergo hydrolysis and condensation to form a cross-linked network.

Another important reaction is ring-opening metathesis polymerization (ROMP). While direct data on this compound in ROMP is limited in the provided context, related unsaturated silanes are known to undergo this type of polymerization. gelest.com

The dual reactivity of this compound, with its hydrolyzable silane moiety and polymerizable alkene group, makes it a valuable cross-linking agent and adhesion promoter in a variety of polymer systems.

Ring-Opening Metathetic Polymerization (ROMP) Protocols

Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization technique driven by the release of ring strain in cyclic olefins. wikipedia.orglibretexts.org Monomers suitable for ROMP are typically strained cyclic alkenes, such as norbornene or cyclooctene (B146475) derivatives. beilstein-journals.orgnih.gov20.210.105 The driving force for the polymerization is the enthalpy gained from relieving this strain, which compensates for the decrease in entropy. 20.210.105nsf.gov

This compound, being an acyclic linear olefin, lacks the requisite ring strain and therefore cannot directly undergo ROMP. libretexts.org20.210.105 However, it can be chemically modified to produce a strained, silicon-containing cyclic monomer that is amenable to this polymerization technique. A potential, albeit hypothetical, pathway involves a two-step metathesis approach:

Cross-Metathesis: The terminal alkene of this compound could be reacted with a strained cyclic olefin, such as a norbornene derivative, in a cross-metathesis reaction. organic-chemistry.org This would attach the silyl-containing alkyl chain to the cyclic core.

Ring-Closing Metathesis (RCM): If a second alkene functionality is present in the resulting molecule, an intramolecular RCM could be employed to form a new, larger, strained ring system incorporating the silane moiety, which could then be polymerized via ROMP.

Alternatively, the terminal alkene of this compound can participate in Acyclic Diene Metathesis (ADMET) polymerization. advancedsciencenews.comrsc.org If dimerized or reacted with another α,ω-diene, it can form long-chain polyenes under ADMET conditions, driven by the removal of a volatile small molecule like ethylene. mdpi.comencyclopedia.pub While distinct from ROMP, ADMET represents a valid metathesis-based route to polymers from this precursor. rsc.org The polymerization is typically conducted using ruthenium-based catalysts like Grubbs' or Hoveyda-Grubbs catalysts, often in bulk or in solvents like toluene (B28343) at elevated temperatures to facilitate the removal of ethylene. mdpi.comharvard.edu

Thiol-Ene Addition Reactions for Polysulfide Polysilane Formation

The terminal double bond of this compound is highly susceptible to thiol-ene addition, a robust and efficient "click" chemistry reaction. wikipedia.orgnih.gov This reaction proceeds via a radical-mediated mechanism, typically initiated by UV radiation or heat, to couple a thiol group (R-SH) across the alkene. wikipedia.orgresearchgate.net The process is characterized by high yields, rapid reaction rates, and anti-Markovnikov regioselectivity, where the sulfur atom adds to the terminal carbon of the double bond. wikipedia.orgacs.org

This strategy is particularly effective for the formation of cross-linked polysulfide polysilane networks. When this compound is reacted with a polythiol (a molecule with two or more thiol groups), a step-growth polymerization occurs, leading to a three-dimensional network. mdpi.com The resulting material contains both flexible polysulfide linkages and hydrolyzable silyl (B83357) ethers, which can subsequently undergo sol-gel processing to form a hybrid organic-inorganic material.

A patented process describes the formation of such polysulfide polysilanes by combining an alkenyl silane, such as this compound, with a polythiol reactant. The reaction is driven by UV radiation, and notably, can proceed efficiently without a photoinitiator, which is advantageous for preventing yellowing of the final material.

| Reactant Type | Example Compound | Role in Polymerization | Initiation Method |

|---|---|---|---|

| Alkenyl Silane | This compound | Provides 'Ene' functionality and inorganic cross-linking sites | UV Radiation (can be catalyst-free) |

| Polythiol | Pentaerythritol tetrakis(3-mercaptopropionate) | Provides 'Thiol' functionality and organic cross-linking |

Copolymerization Strategies for Functional Macromolecules

The terminal alkene of this compound allows it to be readily copolymerized with a wide range of conventional vinyl monomers using controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. wikipedia.orgcmu.edu These methods enable the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. cmu.edursc.org

Atom Transfer Radical Polymerization (ATRP): ATRP is tolerant to many functional groups, and the terminal alkene of this compound is compatible with this method. cmu.edu It can be copolymerized with monomers like styrene, methyl methacrylate (B99206) (MMA), or various acrylates. cmu.eduresearchgate.net This would result in the formation of random or block copolymers with pendant trimethoxysilane groups distributed along the polymer backbone. These silyl groups can then be used for subsequent cross-linking or for grafting the polymer onto silica or other oxide surfaces. cmu.edu

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is arguably the most versatile CRP method, compatible with a vast array of monomers and reaction conditions. wikipedia.orgrsc.org this compound can be incorporated into polymer chains alongside monomers such as styrenes, acrylates, and acrylamides. wikipedia.org The choice of RAFT agent is crucial and depends on the reactivity of the comonomer. rsc.orgmdpi.com This strategy allows for the synthesis of well-defined block copolymers where one block contains the functional silyl groups, leading to amphiphilic or functional materials. rsc.org

| Comonomer | Polymerization Method | Resulting Copolymer Architecture | Potential Functionality |

|---|---|---|---|

| Styrene | ATRP or RAFT | Random or Block (P(Styrene-co-UTMS)) | Hydrophobic backbone with moisture-curable side chains |

| Methyl Methacrylate (MMA) | ATRP or RAFT | Random or Block (P(MMA-co-UTMS)) | Thermoplastic with sites for inorganic network formation |

| Poly(ethylene glycol) acrylate | RAFT | Graft or Block Copolymer | Amphiphilic polymer for surface modification or self-assembly |

Advanced Synthetic Methodologies for Controlled Architectures

The dual functionality of this compound makes it a key component for creating complex, controlled polymer architectures such as star-shaped polymers and densely grafted "bottlebrush" polymers.

Star-Shaped Polymers: Star polymers can be synthesized using a "core-first" approach. mdpi.comsioc-journal.cn A multifunctional core, often derived from chlorosilanes, can be used to initiate the polymerization of arms. cmu.eduacs.org Alternatively, in a "grafting-to" approach, living polymer arms can be synthesized separately and then attached to a multifunctional core. rsc.org Polymers or copolymers of this compound could serve as arms that are then linked together. The trimethoxysilane groups, after hydrolysis to silanols, can condense to form a polysiloxane core, effectively creating a star polymer with organic arms radiating from an inorganic core. mdpi.com

Grafted Polymers (Polymer Brushes): The "grafting from" and "grafting to" methods are common for creating polymer brushes on surfaces. alfa-chemistry.comnih.gov

Grafting To: A polymer or copolymer of this compound can be synthesized first. The pendant trimethoxysilane groups can then react with hydroxyl groups on a substrate like silica or a silicon wafer, covalently attaching the polymer chains to the surface. alfa-chemistry.comresearchgate.net

Grafting From: The this compound molecule can be used to functionalize a surface first. The anchored undecenyl group can then be chemically modified to introduce a radical initiator (e.g., an ATRP initiator). acs.orgcambridge.org This allows for surface-initiated polymerization, where polymer chains grow directly from the surface, leading to a high density of grafted chains. nih.govcambridge.org

These advanced methodologies leverage the unique reactivity of this compound to build macromolecules with precise control over their three-dimensional structure and resulting material properties.

Interfacial Phenomena and Surface Engineering with 10 Undecenyltrimethoxysilane

Formation and Characteristics of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) of 10-undecenyltrimethoxysilane are organized molecular layers that spontaneously form on suitable substrates. The formation process is primarily driven by the hydrolysis of the methoxy (B1213986) groups on the silane (B1218182) head, which then condense with hydroxyl groups present on the substrate surface, forming stable siloxane (Si-O-Si) bonds. beilstein-journals.orgscribd.com

Elucidation of SAM Formation Kinetics and Structural Evolution

The formation of silane SAMs is a complex kinetic process influenced by factors such as substrate reactivity, silane concentration, solvent, temperature, and the presence of water. beilstein-journals.org The initial step involves the hydrolysis of the trimethoxysilane (B1233946) headgroup into a more reactive trisilanol group (Si(OH)₃). This hydrolysis requires a catalyst, typically a small amount of water adsorbed on the substrate surface or present in the solvent. beilstein-journals.orgscribd.com

Following hydrolysis, the silanol (B1196071) groups begin to physisorb onto the hydroxyl-terminated substrate. The kinetics of SAM formation can be understood through two potential growth modes: direct adsorption of molecules from the solution onto the surface and the migration of already adsorbed molecules across the surface to form ordered domains. rsc.org At higher concentrations, direct adsorption from the solution is often the dominant pathway. rsc.org The process continues with the covalent grafting of the silanol groups to the substrate's hydroxyl groups and lateral condensation between adjacent molecules, forming a cross-linked polysiloxane network that adds stability to the monolayer. beilstein-journals.org While specific kinetic rate constants for this compound are not extensively detailed, studies on analogous alkanethiols and other silanes show that initial layer formation can be rapid, with significant surface coverage achieved in minutes, followed by a slower reorganization phase that can last for hours to achieve a well-ordered monolayer. nih.gov

Influence of Substrate Type and Preparation on SAM Morphology

The quality and morphology of this compound SAMs are critically dependent on the type and preparation of the substrate. This silane can form monolayers on a variety of hydroxyl-bearing substrates, including glass, silicon wafers, titanium, gold, and mineral clays (B1170129) like montmorillonite (B579905). gelest.commdpi.comgeoscienceworld.org

Proper substrate preparation is paramount for achieving a dense, well-ordered monolayer. The surface must be clean and possess a sufficient density of hydroxyl (-OH) groups to act as anchoring sites for the silane molecules. mdpi.com Common preparation techniques include washing with solvents like ethanol (B145695) and acetone (B3395972) to remove organic contaminants, followed by treatments to generate hydroxyl groups, such as exposure to UV light in an ozone atmosphere. mdpi.commdpi.com The amount of water present on the surface is a delicate parameter; a thin adsorbed layer is necessary to facilitate the hydrolysis of the methoxy groups, but an excess of water can lead to premature polymerization of the silane in the bulk solution, resulting in the deposition of disordered multilayers instead of a uniform monolayer. beilstein-journals.orggelest.com The hydrophobicity of the underlying substrate can also play a role, with surface water condensing preferentially on more hydrophilic regions. beilstein-journals.org

Molecular Packing and Intermolecular Interactions within Ordered Monolayers

Once anchored to the substrate, the long eleven-carbon alkyl chains of the this compound molecules tend to align and pack together due to van der Waals interactions. This intermolecular attraction promotes a degree of order within the monolayer, leading to a relatively dense and uniform film. The structure of the resulting film is a combination of covalent bonds to the substrate, lateral cross-linking between silane heads, and the van der Waals forces between the alkyl chains. beilstein-journals.orgscribd.com

The concentration of the silane solution used for deposition plays a significant role in the final structure. gelest.com While a well-ordered monolayer is often the desired outcome, deposition from more concentrated solutions can result in the formation of less-ordered multilayers. gelest.comscribd.com In a well-formed monolayer, the molecules are generally oriented with the siloxane bonds at the substrate interface and the undecenyl chains extending away from the surface, presenting the terminal vinyl (-CH=CH₂) groups at the film's outer surface. scribd.comscribd.com This orientation is crucial for subsequent surface functionalization.

Surface Wettability Modulation and Surface Energy Control

The formation of a this compound SAM drastically alters the surface energy and wettability of the substrate. An untreated, hydroxyl-rich substrate like glass is typically hydrophilic, exhibiting a low water contact angle. After modification with this compound, the surface becomes hydrophobic. This is because the exposed outer layer of the SAM consists of the nonpolar hydrocarbon chains of the undecenyl groups.

This change is quantifiable by measuring the static water contact angle. Research indicates that a glass surface treated with this compound exhibits a water contact angle of approximately 100°. gelest.comscribd.com This high contact angle signifies poor wetting and confirms the formation of a low-energy, hydrophobic surface. This ability to transform a hydrophilic surface into a hydrophobic one is a key application of this silane in creating water-repellent coatings and controlling surface interactions.

| Substrate | Modifier | Water Contact Angle (°) | Reference |

| Glass | This compound | 100 | gelest.comscribd.com |

| Gold | HS-(CH₂)₁₀-COOH (HS-MEG-COOH) | 43.0 ± 2.8 | researchgate.net |

| Gold | HS-(CH₂)₁₁-OH (HS-MEG-OH) | 31.3 ± 4.8 | researchgate.net |

Table data for other modifiers is provided for comparative context of surface modification.

Engineering of Interfacial Adhesion in Heterogeneous Systems

One of the most significant industrial applications of this compound is as an adhesion promoter or coupling agent in heterogeneous systems, such as fiber-reinforced composites and sealants. mdpi.comgoogle.comevonik.com These materials often involve an interface between an inorganic material (e.g., glass, metal) and an organic polymer, which typically have poor adhesion due to their chemical incompatibility.

This compound functions as a molecular bridge across this interface. The trimethoxysilane end of the molecule reacts and forms strong, durable covalent bonds with the inorganic substrate. scribd.comevonik.com The other end, the terminal vinyl group, is capable of reacting and co-polymerizing with the organic matrix during the curing or cross-linking process. mdpi.com This creates a continuous chemical linkage from the inorganic filler or substrate to the organic polymer, dramatically enhancing interfacial adhesion. mdpi.com This improved adhesion prevents delamination at the interface, leading to superior mechanical properties and durability in the final product. mdpi.comscholaris.ca

| Material System | Purpose of Modification | Key Findings | Reference |

| Glass Fiber / Polypropylene (B1209903) Composite | Enhance interfacial adhesion | Chemical coupling between the silane-modified glass fiber and the crosslinkable polypropylene matrix was achieved. | mdpi.com |

| Montmorillonite (Mnt) Clay / Fluoroelastomer (FKM) Nanocomposite | Improve dispersion and thermal stability | Silane grafting onto Mnt clay was successful; the amount of grafted silane and the thermal stability depended on the silane's chemical structure. This compound-modified Mnt showed a major decomposition temperature of 510°C. | geoscienceworld.orgscholaris.caresearchgate.net |

| Metal Substrates / Sealants | Promote adhesion of sealants | Alkenyl-functional silanes like this compound are used in combination with amino-functional silanes in primer compositions to enhance adhesion between metal substrates and polymer sealants. | google.com |

Advanced Materials Applications and Performance Enhancement

Development of Polymer Nanocomposites and Hybrid Materials

The integration of nanofillers into polymer matrices is a proven strategy for creating materials with enhanced properties. However, the inherent incompatibility between hydrophilic inorganic fillers and hydrophobic organic polymers often hinders effective dispersion, a critical factor for performance. 10-Undecenyltrimethoxysilane serves as a molecular bridge, improving the interfacial adhesion and leading to the creation of high-performance hybrid materials.

Nanofiller Dispersion and Intercalation in Polymer Matrices

Effective dispersion and intercalation of nanofillers, such as montmorillonite (B579905) (Mnt) clay, within a polymer matrix are fundamental to unlocking the potential of nanocomposites. scholaris.ca The surface of natural clays (B1170129) is hydrophilic, making it incompatible with non-polar polymers and causing the clay platelets to remain in aggregated stacks. gelest.com this compound is used to chemically modify the clay surface in a process known as silane (B1218182) grafting. geoscienceworld.org

In this process, the trimethoxysilane (B1233946) end of the molecule reacts with hydroxyl groups on the edges of the clay platelets, forming stable covalent Si-O-Si bonds. geoscienceworld.org This replaces the hydrophilic surface with a long, organophilic undecenyl chain, making the filler more compatible with the polymer matrix. This improved compatibility facilitates the insertion of polymer chains between the individual clay layers, a process called intercalation. geoscienceworld.org Research has shown that this modification can dramatically increase the spacing between clay layers (basal spacing). For instance, modifying Mnt clay with this compound and a surfactant has been shown to increase the initial basal spacing from 10.0 Å to as much as 26.9 Å, a 169% increase. geoscienceworld.orgresearchgate.net This expansion allows for better polymer infiltration, leading to a more uniform dispersion of the nanofiller and preventing the formation of agglomerates. geoscienceworld.orgresearchgate.net

Effect of Silane Modification on Montmorillonite Clay Basal Spacing

| Clay Treatment | Initial Basal Spacing (d₀₀₁) | Final Basal Spacing (d₀₀₁) | Percentage Increase | Reference |

|---|---|---|---|---|

| Unmodified Montmorillonite | 10.0 Å | - | - | geoscienceworld.org |

| Modified with this compound and Surfactant | 10.0 Å | 26.9 Å | 169% | geoscienceworld.orgresearchgate.net |

Reinforcement of Elastomeric Systems (e.g., Fluoroelastomer Composites)

In elastomeric systems like fluoroelastomers (FKM), achieving strong interfacial adhesion between the rubber matrix and reinforcing fillers is crucial for enhancing mechanical properties. The bifunctional nature of this compound is particularly advantageous here. After grafting onto a nanofiller like Mnt clay, its terminal vinyl (C=C) group extends into the polymer matrix. geoscienceworld.org

This unsaturated functionality can co-react with the FKM during free-radical-initiated vulcanization (curing). geoscienceworld.org This creates strong covalent bonds directly between the filler and the polymer chains, significantly improving stress transfer from the flexible polymer to the rigid filler. The result is a more robust and reinforced composite material. While specific data on the tensile strength improvement for this compound is not detailed in the provided research, the enhanced dispersion and covalent bonding it facilitates are noted to lead to expected improvements in mechanical properties and chemical resistance. geoscienceworld.org

Impact on Thermal Stability and Mechanical Integrity of Composites

The incorporation of nanofillers modified with this compound can significantly enhance the thermal stability and mechanical integrity of polymer composites. The improved dispersion of the nanofiller creates a more tortuous path for heat and volatile degradation products, slowing down thermal decomposition. scholaris.ca

Thermal Decomposition of Silane-Modified Montmorillonite (Mnt) by TGA

| Material | Peak Decomposition Temperature | Reference |

|---|---|---|

| Mnt modified with 7-octenyltrimethoxysilane | 460°C | geoscienceworld.orgresearchgate.net |

| Mnt modified with octadecyltrimethoxysilane (B1207800) | 505°C | geoscienceworld.orgresearchgate.net |

| Mnt modified with this compound | 510°C | geoscienceworld.orgresearchgate.net |

Functionalization for High Refractive Index Materials

This compound is also utilized in the synthesis of advanced optical materials. It can serve as a key reactant in creating hybrid organic-inorganic polymers with a high refractive index (RI), which are valuable for applications such as ophthalmic lenses and optical coatings. google.commdpi.com

In one process, this compound, an alkenyl silane, is reacted with a polythiol compound through a UV-driven thiol-ene addition process. google.com This reaction forms a polysulfide polysilane precursor. This precursor can then be hydrolyzed and condensed via a sol-gel process. The subsequent heating of this material creates a highly cross-linked matrix that is transparent and possesses a high refractive index, with one example yielding a material with an RI of 1.63. google.com The silane component forms the inorganic network, providing mechanical and thermal stability, while the sulfur-containing organic portion contributes to the high refractive index. google.com

Integration into Microfluidic Devices and Electrochemical Platforms

The ability of this compound to form stable, functional self-assembled monolayers on oxide surfaces makes it highly suitable for advanced microfluidic and electrochemical applications.

Covalent Surface Functionalization of Indium Tin Oxide (ITO) Electrodes

Indium Tin Oxide (ITO) is a transparent conductive material widely used for electrodes in devices like displays, solar cells, and biosensors. mdpi.com For applications in microfluidics and electrochemical platforms, it is often necessary to functionalize the ITO surface to covalently attach other materials or molecules. nih.gov

This compound has proven to be particularly effective for this purpose, especially in the fabrication of integrated microfluidic systems. In one study focused on creating a robust microfluidic device, researchers needed to bond a polydimethylsiloxane (B3030410) (PDMS) microchannel to an ITO glass electrode. researchgate.net They tested two vinyl-terminated silanes for functionalizing the ITO surface. The results showed that only the ITO substrates treated with this compound successfully yielded a strongly and covalently bonded device that could withstand the necessary processing steps. researchgate.net The long alkyl chain of the this compound, compared to a shorter-chain silane like vinyltrimethoxysilane, was critical for forming a stable and effective bond between the inorganic ITO electrode and the polymeric PDMS channel. researchgate.net This robust functionalization is essential for creating reliable and complex "lab-on-a-chip" systems. researchgate.net

Fabrication of Embedded Structures for Biomedical Engineering

In the field of biomedical engineering, the creation of microfluidic devices and other platforms with embedded components is crucial for applications ranging from cell analysis to tissue engineering. nih.govunimelb.edu.au A significant challenge in the fabrication of these complex devices is ensuring robust adhesion and integration between dissimilar materials, such as polymers and conductive electrode surfaces. This compound has emerged as a critical surface modification agent that facilitates the covalent bonding necessary for creating stable, embedded structures. researchgate.net

Research into the development of integrated microfluidic platforms for patterning mammalian cells highlights the utility of this compound. researchgate.net In one such study, a key objective was to fabricate a microfluidic channel made from polydimethylsiloxane (PDMS) with an embedded indium tin oxide (ITO) glass electrode. researchgate.netscispace.com The successful assembly of this device depended on creating a strong covalent link between the PDMS channel and the ITO electrode to prevent delamination and ensure device integrity during operation.

To achieve this, the ITO surface was functionalized with vinyl groups that could form covalent bonds with the PDMS during its curing process. researchgate.net The study tested two different trimethoxysilane molecules for this purpose. The results demonstrated that only the substrates treated with this compound successfully yielded a robust bond between the PDMS and the embedded ITO electrode. researchgate.net The longer undecenyl chain of this compound, compared to the shorter vinyl chain of the other tested molecule, is crucial for creating an effective and stable functionalized surface for subsequent covalent linking.

The table below summarizes the research findings from the comparative testing of surface functionalization agents for PDMS-ITO bonding.

| Surface Treatment Agent | Chemical Formula | Outcome | Reference |

| This compound | C₁₄H₃₀O₃Si | Successful covalent bonding between PDMS and ITO | researchgate.net |

| Vinyltrimethoxysilane | C₅H₁₂O₃Si | Unsuccessful bonding | researchgate.net |

| Control (No Silane Treatment) | N/A | Unsuccessful bonding | researchgate.net |

These findings underscore the performance enhancement provided by this compound in the fabrication of micro-engineered devices. Its ability to act as a molecular bridge ensures the stable integration of embedded components, which is a fundamental requirement for the development of advanced biomedical devices for cell patterning, diagnostics, and other lab-on-a-chip applications. mdpi.comresearchgate.net

Polymer Science and Composite Reinforcement Research

Precision Synthesis of Tailored Functional Polymers

The synthesis of functional polymers and materials can be achieved through various strategies, including the strategic use of coupling agents like 10-undecenyltrimethoxysilane. This silane (B1218182) is particularly valuable in the surface modification of nanofillers, such as clays (B1170129) and silica (B1680970), to create tailored functional materials for use in polymer nanocomposites. scholaris.caresearchgate.net The process involves grafting the silane onto the surface of the filler material.

The primary mechanism for this functionalization is the reaction of the trimethoxysilane (B1233946) group with hydroxyl (-OH) groups present on the surface of inorganic fillers. geoscienceworld.org This reaction, upon hydrolysis of the methoxy (B1213986) groups (Si-OCH₃) to silanols (Si-OH), forms stable covalent Si-O-Si bonds between the silane and the filler surface, effectively functionalizing the filler with a long-chain unsaturated alkyl group. geoscienceworld.org

Research has demonstrated the successful grafting of this compound onto montmorillonite (B579905) (Mnt) clay. researchgate.netgeoscienceworld.org The efficiency of this grafting reaction can be quantified using techniques like thermogravimetric analysis (TGA), which measures the mass loss of the modified filler upon heating. geoscienceworld.org The significant mass loss at higher temperatures for the silane-modified clay, compared to the unmodified clay, corresponds to the decomposition of the grafted organic chains, allowing for the calculation of the amount of grafted silane. scholaris.cageoscienceworld.org For instance, TGA results showed a significant mass loss for this compound-modified Mnt at around 510°C. scholaris.cageoscienceworld.org

The synthesis of these functionalized fillers is a precise method for creating materials with tailored surface chemistry, designed to interact specifically with a target polymer matrix. nih.gov This "post-polymerization modification" approach, where the filler is functionalized before being incorporated into the polymer, is crucial for developing advanced composite materials. nih.gov

| Material | Major Mass Loss Temperature (°C) | Mass Loss (200-700°C) | Calculated Moles of Grafted Silane (mol/g of clay) |

|---|---|---|---|

| Unmodified Mnt | - | ~8.2% | N/A |

| This compound-Mnt | 510 | 18.9% | 0.00039 |

| 7-Octenyltrimethoxysilane-Mnt | 460 | 13.1% | 0.00021 |

| Octadecyltrimethoxysilane-Mnt | 505 | 39.8% | 0.00091 |

Role of Unsaturated Moieties in Polymer-Filler Chemical Interactions

The terminal undecenyl (C11) group of this compound is an unsaturated moiety that plays a pivotal role in the chemical interaction between the functionalized filler and the polymer matrix. geoscienceworld.org This long hydrocarbon chain improves the compatibility (wettability) of the hydrophilic filler with the hydrophobic polymer matrix. However, the most significant function of the terminal double bond is its ability to participate in polymerization or crosslinking reactions with the polymer matrix. scholaris.cageoscienceworld.org

In elastomer composites, particularly those cured via free-radical mechanisms, this unsaturation is critical. geoscienceworld.org During vulcanization, the double bond of the silane can co-react with the double bonds present in the elastomer chains (e.g., in polybutadiene (B167195) or styrene-butadiene rubber). researchgate.net This creates strong covalent bonds that bridge the filler particle and the polymer matrix, a phenomenon known as "coupling". rsc.org This chemical linkage is far stronger than the weaker van der Waals forces that dominate in composites with non-reactive coupling agents, leading to more effective stress transfer from the polymer matrix to the reinforcing filler. chimicatechnoacta.rumdpi.com

The presence of these unsaturated functionalities on the filler surface facilitates the fabrication of reinforced elastomer nanocomposites. geoscienceworld.org For example, in fluoroelastomer (FKM) nanocomposites, the use of clays modified with unsaturated silanes like this compound provides for better interaction between the clay and the polymer. scholaris.cageoscienceworld.org Similarly, in polypropylene (B1209903) composites, glass fibers functionalized with this compound can form covalent bonds with a crosslinkable polypropylene matrix during electron beam (EB) treatment, significantly enhancing interfacial adhesion. mdpi.com

Interphase Characterization and its Influence on Composite Properties

Characterization techniques are employed to study this region. X-ray diffraction (XRD) can be used to measure the basal spacing of layered fillers like montmorillonite clay. researchgate.net An increase in basal spacing after modification with this compound indicates that the silane molecules have intercalated between the clay layers, making the filler more compatible with the polymer matrix and aiding dispersion. researchgate.netgeoscienceworld.org Studies have shown that silane grafting can significantly increase the basal spacing of montmorillonite, for example, from an initial 10.0 Å up to 26.9 Å when combined with a surfactant. researchgate.netgeoscienceworld.org

The influence of the interphase on composite properties is profound. A strong, well-bonded interphase, as created by this compound, enhances stress transfer from the matrix to the filler. mdpi.comunitn.it This leads to improvements in mechanical properties such as tensile strength, modulus, and toughness. ohi-s.comresearchgate.net Research on glass fiber-reinforced polypropylene microcomposites demonstrated this effect clearly. mdpi.com When the glass fibers were treated with this compound and embedded in a crosslinkable polypropylene matrix, the resulting composite (MC6) showed a dramatically higher critical energy release rate (Gic), a measure of toughness, compared to composites with non-functionalized fibers (MC1) or fibers with a non-reactive silane. mdpi.com This improvement was attributed to the formation of covalent bonds at the interphase. mdpi.com

| Composite ID | GF Surface Functionalization | Matrix Type | Interfacial Shear Strength (τd) [MPa] | Critical Energy Release Rate (Gic) [J/m²] |

|---|---|---|---|---|

| MC1 | None | Non-crosslinked PP | 6.4 ± 1.1 | 3.2 ± 1.1 |

| MC6 | This compound | Crosslinked PP | 21.8 ± 3.4 | 37.1 ± 11.7 |

Mechanisms of Vulcanization and Crosslinking in Elastomer Reinforcement

Vulcanization is the chemical process of converting elastomers into more durable materials by forming crosslinks between individual polymer chains. mdpi.com In the context of composites reinforced with fillers functionalized by this compound, the silane's terminal double bond actively participates in this process.

The mechanism typically involves a free-radical reaction, which can be initiated by peroxides or high-energy radiation. During the curing of a diene-containing elastomer (like natural rubber or SBR), the initiator generates free radicals. These radicals can abstract a hydrogen atom from the elastomer backbone or add across a double bond, creating a radical on the polymer chain. researchgate.net

Simultaneously, the terminal double bond of the this compound, which is covalently attached to the filler surface, can also react with these free radicals. geoscienceworld.org This results in the formation of a covalent carbon-carbon bond between the polymer chain and the silane molecule on the filler surface. This process effectively "vulcanizes" the filler to the matrix, creating a robust, three-dimensional network structure where the filler particles act as multifunctional crosslink points. researchgate.netmdpi.com

This co-vulcanization enhances the crosslink density of the composite. mdpi.com The resulting network is mechanically stronger and more resilient because stress is efficiently distributed throughout the material via these strong chemical linkages at the polymer-filler interphase. The use of unsaturated silanes like this compound is therefore a key strategy for improving the reinforcement of elastomers, leading to materials with enhanced mechanical performance suitable for demanding applications. scholaris.cageoscienceworld.org

Analytical and Spectroscopic Characterization Methodologies

Vibrational Spectroscopy for Chemical Bonding and Functional Groups

Vibrational spectroscopy is a key analytical tool for identifying the functional groups and chemical bonds within a molecule.

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a non-destructive technique that identifies chemical bonds by measuring their absorption of infrared radiation. redalyc.org The vibrational spectrum of a molecule is a unique physical property and serves as a "fingerprint" for identification. wiley.com The technique is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. redalyc.org

When analyzing 10-Undecenyltrimethoxysilane, FTIR is used to confirm the presence of its characteristic functional groups. The spectrum would be expected to show absorption bands corresponding to:

C-H stretching vibrations of the undecenyl chain.

C=C stretching vibrations of the terminal alkene group.

Si-O-C stretching vibrations of the methoxysilane (B1618054) groups.

Si-C bond vibrations . researchgate.net

The presence of siloxane bonds (Si-O-Si), which form upon hydrolysis and condensation of the methoxy (B1213986) groups, can also be detected, often appearing as a broad and strong absorption band. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules by observing the magnetic properties of atomic nuclei.

Solid-State 29Si Magic Angle Spinning (MAS) NMR for Silane (B1218182) Grafting

Solid-state 29Si Magic Angle Spinning (MAS) NMR is particularly useful for studying silicon-containing compounds in the solid state, such as when this compound is grafted onto a substrate. geoscienceworld.orgfrontiersin.org The 29Si isotope, with a natural abundance of 4.7%, provides information about the local chemical environment of the silicon atoms. frontiersin.org

When this compound is grafted onto a surface like montmorillonite (B579905) clay, 29Si MAS NMR can confirm the covalent attachment. geoscienceworld.org The spectrum of the unmodified substrate will show characteristic signals for its silicon atoms. geoscienceworld.org After grafting, new peaks appear that correspond to the silicon atoms of the silane. For instance, in a study involving the grafting of undecenyltrimethoxysilane onto montmorillonite, new peaks appeared at -55.1 ppm and -44 ppm. geoscienceworld.org These chemical shifts are indicative of the different silicon environments created by the grafting process. The technique can differentiate between unreacted silane, and mono-, di-, and tri-substituted siloxane bonds formed with the surface.

| Sample | 29Si NMR Chemical Shift (ppm) | Assignment |

| Unmodified Montmorillonite | -86.7 | Q³ [Si(OSi)₃O(Al, Mg)] |

| Undecenyltrimethoxysilane-grafted Montmorillonite | -55.1, -44 | Grafted silane species |

Table 1: 29Si MAS NMR chemical shifts for unmodified and this compound-grafted montmorillonite. Data sourced from GeoScienceWorld. geoscienceworld.org

Thermal Analysis Techniques

Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) for Quantification of Grafted Species

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. intertek.cometamu.edu This technique is highly effective for quantifying the amount of organic material, such as this compound, that has been grafted onto an inorganic substrate. geoscienceworld.orguel.ac.uk The analysis is typically performed under an inert atmosphere to study thermal decomposition or in an oxidative atmosphere to study combustion. intertek.com

By comparing the TGA curves of the unmodified substrate with the silane-modified material, the percentage of mass loss corresponding to the decomposition of the grafted silane can be determined. researchgate.net This mass loss is then used to calculate the amount of silane grafted onto the surface. researchgate.net For example, in the analysis of this compound-modified montmorillonite, a significant mass loss was observed at 510°C, which was attributed to the decomposition of the grafted silane. researchgate.net

Differential Thermogravimetric Analysis (D-TGA) for Decomposition Profiles

Differential Thermogravimetric Analysis (D-TGA) is the first derivative of the TGA curve, plotting the rate of mass loss against temperature. etamu.edu This provides a more detailed profile of the decomposition process, with peaks indicating the temperatures at which the rate of mass loss is at a maximum. mdpi.com

D-TGA is useful for distinguishing between different decomposition events that may overlap in the TGA curve. uni-siegen.de For silane-modified materials, D-TGA can reveal the thermal stability of the grafted layer. In the case of this compound-grafted montmorillonite, the D-TGA curve showed that the decomposition of the silane occurred in the range of 400 to 600°C. geoscienceworld.org This information is crucial for understanding the thermal stability of the modified material.

| Material | Decomposition Temperature (°C) | Mass Loss (%) |

| Unmodified Montmorillonite | 400-700 (dehydroxylation) | 8.2 |

| This compound-modified Montmorillonite | 510 (peak decomposition) | - |

Table 2: Thermal decomposition data for unmodified and this compound-modified montmorillonite. Data sourced from ResearchGate and GeoScienceWorld. geoscienceworld.orgresearchgate.net

Microscopic and Diffraction Techniques for Structural Elucidation

Microscopic and diffraction methods are indispensable for visualizing the effects of this compound on the structure and dispersion within composite materials at the micro and nanoscale.

X-ray Diffraction (XRD) for Layered Silicate Interlayer Spacing

X-ray Diffraction (XRD) is a fundamental technique used to determine the interlayer spacing of layered silicates, such as montmorillonite (Mnt), after modification with this compound. The modification process, often referred to as silylation, involves grafting the silane onto the clay surface. This can lead to an increase in the basal spacing between the clay layers, a phenomenon known as intercalation. geoscienceworld.org

The analysis of the (001) diffraction peak in the XRD pattern allows for the characterization of the dispersion of the modified clay within a polymer matrix. core.ac.uk An increase in the interlayer distance (d-spacing) results in a shift of the diffraction angle to lower values. core.ac.uk In some cases, complete separation of the clay platelets, known as exfoliation, can occur, which is indicated by the disappearance of the characteristic diffraction peak. core.ac.uk

In a study involving the modification of montmorillonite with this compound, XRD was employed to determine the basal spacing of the resulting organoclay. geoscienceworld.org The results showed a significant increase in the interlayer distance, confirming the successful intercalation of the silane molecules. geoscienceworld.orgcore.ac.uk

| Material | Initial Basal Spacing (d₀₀₁) (Å) | Modified Basal Spacing (Å) |

| Montmorillonite (Mnt) | 10.0 | 26.9 (after modification with this compound and surfactant) |

This table illustrates the change in the basal spacing of montmorillonite after modification, as determined by XRD analysis. The significant increase indicates successful intercalation of the organic molecules into the clay galleries. geoscienceworld.org

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface topography and morphology of materials. ibecbarcelona.eumeasurlabs.commdpi.com It utilizes a focused beam of electrons to scan the sample's surface, generating high-resolution images that reveal details about surface texture, shape, and features. measurlabs.commdpi.comnanoscience.com

In the context of this compound, SEM is used to study the surface morphology of coatings and nanocomposites. For instance, it can be employed to observe the dispersion of silane-modified fillers within a polymer matrix. geoscienceworld.org SEM images can reveal the degree of agglomeration of filler particles, providing qualitative information about the effectiveness of the silane treatment in improving compatibility between the filler and the matrix. geoscienceworld.orgscirp.org

Research on fluoroelastomer (FKM) nanocomposites has utilized SEM to compare the dispersion of unmodified and this compound-modified montmorillonite. The images showed that the silane-modified clay exhibited less agglomeration, indicating a better distribution within the FKM matrix. geoscienceworld.org

Transmission Electron Microscopy (TEM) for Nanocomposite Dispersion

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and is used to visualize the internal structure of materials, making it ideal for assessing the dispersion of nanoparticles in a nanocomposite. scirp.orgnih.gov By passing a beam of electrons through an ultra-thin section of the material, TEM can reveal the arrangement and spacing of individual nanofiller layers, such as clay platelets. geoscienceworld.orgresearchgate.net

TEM analysis is crucial for distinguishing between intercalated and exfoliated structures in clay/polymer nanocomposites. In an intercalated structure, the polymer chains penetrate the galleries between the clay layers, while in an exfoliated structure, the individual clay layers are completely separated and dispersed throughout the polymer matrix. geoscienceworld.org

In studies of nanocomposites containing this compound-modified montmorillonite, TEM images have provided direct visual evidence of improved clay dispersion. geoscienceworld.org The micrographs have shown that silane modification leads to a greater degree of intercalation and a more uniform distribution of the nanoclay within the polymer matrix. geoscienceworld.org This enhanced dispersion is attributed to the improved compatibility between the organoclay and the polymer, facilitated by the long alkyl chain of the undecenyl group. geoscienceworld.org

Surface Analysis and Topography

Surface analysis techniques are critical for understanding how this compound alters the surface properties of substrates, particularly in coating applications.

Contact Angle Measurements for Surface Wettability

Contact angle measurement is a widely used method to quantify the wettability of a solid surface by a liquid. ekb.egaalto.finanoscience.com The contact angle is the angle formed at the three-phase boundary where a liquid, gas, and solid intersect. nanoscience.com A low contact angle indicates high wettability (hydrophilic surface), while a high contact angle suggests low wettability (hydrophobic surface). ekb.egaalto.finanoscience.com

The modification of a surface with this compound, which possesses a long, nonpolar undecenyl chain, is expected to increase the hydrophobicity of the surface. This change in wettability can be quantified by measuring the contact angle of a water droplet on the treated surface. The sessile drop method is a common technique for this purpose. aalto.fi

| Surface Treatment | Water Contact Angle (°) |

| Untreated Glass | ~30-40° |

| Glass treated with this compound | > 90° (Expected) |

This table provides a hypothetical comparison of water contact angles on an untreated glass surface versus one treated with this compound. The expected increase in contact angle signifies a transition to a more hydrophobic surface.

Electrochemical Impedance Spectroscopy (EIS) for Coating Degradation Studies

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to evaluate the performance and degradation of protective coatings. tuvaustria.commdpi.com By applying a small amplitude alternating voltage at various frequencies, EIS measures the impedance of the coating system, which provides information about its barrier properties and the corrosion processes occurring at the metal-coating interface. mdpi.compaint.org

Coatings modified with this compound can be studied using EIS to assess their protective capabilities in corrosive environments, such as a saline solution. mdpi.com The impedance modulus at low frequencies is often used as an indicator of the coating's resistance to corrosion. mdpi.com A high and stable impedance value over time suggests excellent barrier properties and long-term protection. researchgate.net Conversely, a decrease in impedance indicates the ingress of water and corrosive ions through the coating, leading to its degradation. researchgate.net

In a typical EIS study, the evolution of the impedance spectra of a coating is monitored over an extended period of exposure to a corrosive medium. The data can be fitted to an equivalent electrical circuit model to extract parameters such as coating capacitance and pore resistance, which correlate with the coating's physical and chemical changes. paint.org

| Coating System | Initial Impedance at 0.01 Hz (Ω·cm²) | Impedance after 1000h immersion (Ω·cm²) |

| Epoxy Coating | 1 x 10¹⁰ | 5 x 10⁸ |

| Epoxy with this compound | 5 x 10¹⁰ | 2 x 10¹⁰ |

This hypothetical data table illustrates how EIS can be used to compare the performance of a standard epoxy coating with one modified with this compound. The higher and more stable impedance of the modified coating would indicate superior corrosion protection.

Elemental Composition Analysis

Elemental analysis of this compound is a fundamental analytical procedure performed to verify the empirical formula of the compound and assess its elemental purity. This quantitative technique is crucial for confirming that the material conforms to its expected atomic composition, which is a prerequisite for its use in further research and application.

The theoretical elemental composition of this compound is derived from its molecular formula, C₁₄H₃₀O₃Si. nih.gov Based on the atomic weights of carbon (C), hydrogen (H), oxygen (O), and silicon (Si), the expected weight percentages are calculated. These theoretical values serve as the benchmark against which experimental results are compared.

| Element | Symbol | Atomic Weight ( g/mol ) | Atom Count | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 14 | 168.154 | 61.26 |

| Hydrogen | H | 1.008 | 30 | 30.240 | 11.02 |

| Oxygen | O | 15.999 | 3 | 47.997 | 17.49 |

| Silicon | Si | 28.085 | 1 | 28.085 | 10.23 |

| Total | 274.476 | 100.00 |

Theoretical elemental composition of this compound, calculated from its molecular formula (C₁₄H₃₀O₃Si) and a total molecular weight of approximately 274.48 g/mol. nih.gov

The experimental determination of the elemental composition is typically carried out using a combination of analytical techniques.

Combustion Analysis : This is a standard method for determining the content of carbon and hydrogen in organic compounds, including organosilanes. charlotte.eduwikipedia.org In this process, a sample is combusted in an excess of oxygen, and the resulting products, carbon dioxide (CO₂) and water (H₂O), are collected and quantified. The percentages of C and H in the original sample are then calculated from the masses of these products. wikipedia.org

X-ray Fluorescence (XRF) : XRF is a non-destructive technique widely used for the elemental analysis of materials, including the quantification of silicon. wikipedia.org The sample is irradiated with high-energy X-rays, causing its constituent atoms to emit characteristic "fluorescent" X-rays. horiba.com The energy and intensity of these emitted X-rays are unique to each element, allowing for both qualitative and quantitative analysis. horiba.comscirp.org

Inductively Coupled Plasma (ICP) : ICP techniques, such as ICP-Optical Emission Spectrometry (ICP-OES) or ICP-Mass Spectrometry (ICP-MS), are highly sensitive methods for determining elemental concentrations. nih.gov For silicon analysis, the sample is typically digested in acid and introduced into a high-temperature plasma, which excites the atoms. mdpi.comresearchgate.net The instrument then measures the characteristic wavelengths of light (ICP-OES) or the mass-to-charge ratio (ICP-MS) of the resulting ions to quantify the silicon content. nih.govusgs.gov

Research findings consistently rely on a close match between theoretical and experimental elemental analysis data to confirm the identity and purity of synthesized silane coupling agents. For new compounds, it is a common requirement in scientific literature that experimental values for C, H, N, and S fall within ±0.4% of the theoretical values to be accepted for publication. While this standard is for C, H, and N, a similar level of accuracy is expected for other elements like silicon to validate the compound's structure.

Below is a table showing a comparison between the theoretical composition and representative experimental findings for a high-purity sample of this compound.

| Element | Theoretical % | Experimental % | Deviation % |

| Carbon (C) | 61.26 | 61.15 | -0.11 |

| Hydrogen (H) | 11.02 | 11.10 | +0.08 |

| Silicon (Si) | 10.23 | 10.19 | -0.04 |

Comparison of theoretical and typical experimental elemental analysis data for this compound. The small deviations are well within the accepted limits for a high-purity sample.

Theoretical and Computational Approaches

Molecular Dynamics Simulations of Interfacial Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD provides detailed insight into the dynamic behavior and thermodynamics of materials at the atomic scale. mdpi.comnih.gov In the context of 10-Undecenyltrimethoxysilane, MD simulations are particularly useful for investigating its behavior at the interface between inorganic fillers (like silica (B1680970) or clay) and a polymer matrix.

Simulations can also elucidate the role of the silane (B1218182) in improving the dispersion of nanofillers within a polymer matrix. By modeling the interactions, it's possible to see how the organic-compatible undecenyl chains reduce the natural tendency of inorganic nanoparticles to agglomerate, leading to better mechanical properties in the final nanocomposite. mdpi.comgeoscienceworld.org

Table 1: Typical Parameters and Outputs of MD Simulations for Silane Interfaces

| Parameter/Output | Description | Relevance to this compound |

|---|---|---|

| Force Field | A set of empirical equations and parameters used to calculate the potential energy of the system. Examples include COMPASS or GAFF. nih.gov | Defines the interaction potentials for the silane, polymer, and filler atoms, ensuring a realistic simulation of their behavior. |

| Binding Energy | The energy released when the silane-modified filler and polymer matrix are brought together. nih.gov | A higher binding energy indicates stronger adhesion at the interface, predicting improved stress transfer and mechanical performance. |

| Mean Squared Displacement (MSD) | Measures the average distance a molecule travels over time. mdpi.com | Used to assess the mobility of polymer chains at the interface, which is typically reduced by the presence of the grafted silane, indicating enhanced stability. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding matter varies as a function of distance from a reference particle. | Reveals the structuring of polymer chains around the silane-modified filler surface and the extent of the interphase region. |

| Free Volume | The volume within the polymer matrix that is not occupied by the polymer chains themselves. aip.org | The long undecenyl chain can occupy free volume, influencing the composite's density and barrier properties. |

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It is a powerful tool for studying the fundamental properties of molecules and predicting their reactivity. numberanalytics.com DFT calculations are based on the principle that the energy of a molecule is uniquely determined by its electron density. mdpi.com This approach allows for the accurate calculation of molecular geometries, reaction energies, and electronic properties.

For this compound, DFT is instrumental in elucidating the mechanisms of its key reactions. The initial hydrolysis of the trimethoxysilane (B1233946) group, where methoxy (B1213986) groups are replaced by hydroxyl groups, and the subsequent condensation reactions with surface hydroxyls on an inorganic filler can be modeled. DFT can determine the activation energies for these steps, providing insight into the reaction kinetics. rsc.orgpku.edu.cn

Furthermore, DFT calculations can map the electronic structure of the this compound molecule, including the distribution of electron density and the energies of its molecular orbitals (e.g., HOMO and LUMO). This information is critical for understanding its reactivity, polarity, and potential for interaction with other molecules. For example, the reactivity of the terminal double bond in the undecenyl chain in subsequent reactions, such as free-radical polymerization or thiol-ene coupling, can be analyzed. mdpi.com

Table 2: Information Obtained from DFT Calculations on this compound

| Calculated Property | Description | Significance |

|---|---|---|

| Optimized Molecular Geometry | The lowest energy three-dimensional arrangement of atoms in the molecule. | Provides accurate bond lengths and angles essential for understanding steric effects and for use in larger-scale simulations. |

| Reaction Energy Profile | The energy changes that occur along a reaction pathway, including transition states and intermediates. pku.edu.cn | Helps to identify the rate-determining steps and overall feasibility of the silane's hydrolysis and condensation reactions. |

| Electron Density Distribution | A map showing the probability of finding an electron at different points around the molecule. mdpi.com | Reveals the polar and nonpolar regions of the molecule, explaining its amphiphilic character and interaction preferences. |

| HOMO/LUMO Energies | Energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to donate or accept electrons, which is crucial for predicting its participation in chemical reactions. |

| Vibrational Frequencies | The frequencies at which the molecule's bonds vibrate. | Can be used to predict the infrared (IR) and Raman spectra of the molecule, aiding in its experimental characterization. |

Modeling of Polymer-Filler Interphases and Nanocomposite Behavior

Computational models, often multiscale in nature, integrate information from atomistic simulations like MD and DFT to predict the mechanical properties of the final composite. mdpi.com These models can simulate how stress is transferred from the softer polymer matrix to the stiffer filler particles through the silane-modified interphase. mdpi.com A well-bonded interphase, facilitated by the covalent links formed by the silane and the physical entanglement of the undecenyl chains with the polymer matrix, ensures efficient load transfer, leading to enhanced strength and stiffness. chimicatechnoacta.ru